molecular formula C19H21N5O3 B13410966 3-Benzyl Entecavir

3-Benzyl Entecavir

Cat. No.: B13410966
M. Wt: 367.4 g/mol
InChI Key: LHPHZZBSRXNYEJ-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl Entecavir: is a derivative of Entecavir, a guanosine nucleoside analogue used primarily in the treatment of chronic hepatitis B virus infection. Entecavir is known for its high efficacy in inhibiting the replication of the hepatitis B virus by targeting the viral polymerase. The addition of a benzyl group to the Entecavir molecule potentially modifies its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl Entecavir involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl Entecavir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Benzyl Entecavir has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl Entecavir involves:

Comparison with Similar Compounds

    Entecavir: The parent compound, used in the treatment of chronic hepatitis B.

    Lamivudine: Another nucleoside analogue used for hepatitis B and HIV treatment.

    Adefovir: A nucleotide analogue with antiviral activity against hepatitis B.

Comparison:

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-2-methylidene-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C19H21N5O3/c1-11-13(9-27-8-12-5-3-2-4-6-12)15(25)7-14(11)24-10-21-16-17(24)22-19(20)23-18(16)26/h2-6,10,13-15,25H,1,7-9H2,(H3,20,22,23,26)/t13-,14-,15-/m0/s1

InChI Key

LHPHZZBSRXNYEJ-KKUMJFAQSA-N

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)O)N3C=NC4=C3N=C(NC4=O)N

Canonical SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)O)N3C=NC4=C3N=C(NC4=O)N

Origin of Product

United States

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